molecular formula C24H24N2OS B2522241 (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione CAS No. 327074-64-6

(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2522241
CAS No.: 327074-64-6
M. Wt: 388.53
InChI Key: FOWZNHSTVPUTJX-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a phenylpiperazine moiety via a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxy group with a phenyl ring under specific conditions, often using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

    Coupling with Phenylpiperazine: The benzyloxyphenyl intermediate is then reacted with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Introduction of the Methanethione Group: Finally, the methanethione group is introduced through a thiolation reaction, typically using a thiol reagent like thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or phenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols in solvents like ethanol or acetonitrile

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in the development of drugs for neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity, featuring a benzylpiperazine group.

Uniqueness

(4-(Benzyloxy)phenyl)(4-phenylpiperazin-1-yl)methanethione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanethione linkage and benzyloxy group differentiate it from other similar compounds, providing unique properties that can be exploited in various applications.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c28-24(26-17-15-25(16-18-26)22-9-5-2-6-10-22)21-11-13-23(14-12-21)27-19-20-7-3-1-4-8-20/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWZNHSTVPUTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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